N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine
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Overview
Description
N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide and a radical initiator.
Coupling Reactions: The final step involves coupling the trifluoromethylated phenyl ring with the benzodioxole moiety using a suitable amine coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group, used in similar applications.
4-(Trifluoromethyl)benzylamine: A related compound with a trifluoromethyl group attached to a benzylamine moiety.
Uniqueness
N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine is unique due to its combination of a trifluoromethyl group and a benzodioxole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)12-4-2-1-3-10(12)8-19-11-5-6-13-14(7-11)21-9-20-13/h1-7,19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNNOZOMGDPDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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